ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester
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Overview
Description
ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester: is a compound used primarily in proteomics research. It is a derivative of nateglinide, a D-phenylalanine derivative that is used as a meal-time glucose regulator for the treatment of type II diabetes . The molecular formula of this compound is C32H41NO9, and it has a molecular weight of 583.67 .
Preparation Methods
The preparation of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves synthetic routes that typically include the acylation of nateglinide with beta-D-glucuronic acid and subsequent esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester has several scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound contributes to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and the optimization of drug formulations
Mechanism of Action
The mechanism of action of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium ATP-channels in pancreatic beta-cells, leading to increased insulin release. This mechanism is similar to that of nateglinide, which restores the physiological insulin secretion pattern lost in type II diabetes .
Comparison with Similar Compounds
ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester can be compared with other similar compounds, such as:
Nateglinide: The parent compound used for the treatment of type II diabetes.
Repaglinide: Another meglitinide class drug used for glucose regulation.
Glipizide: A sulfonylurea class drug with a different mechanism of action
Properties
Molecular Formula |
C25H35NO9 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32) |
InChI Key |
YTIRWNSTJVSCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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